1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-10(15)12-11(16)13(7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXDAVWVJDHKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Hydroxybenzaldehyde with 6-Methyluracil
Reagents :
-
2-Hydroxybenzaldehyde
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6-Methyluracil
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Acetic anhydride
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Sulfuric acid (catalytic)
Procedure :
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2-Hydroxybenzaldehyde reacts with 6-methyluracil in acetic anhydride under acidic conditions (H₂SO₄) at 80–90°C for 4–6 hours.
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The reaction proceeds via nucleophilic addition-elimination, forming the hydroxyphenyl-pyrimidine scaffold.
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Purification via recrystallization (ethanol/water) yields the product as a yellow crystalline solid.
Key Data :
Cyclization of Malonic Ester with Acetic Acid Derivatives
Reagents :
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Ethyl acetoacetate
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Acetamidine hydrochloride
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Sodium methoxide (NaOMe)
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Methanol
Procedure :
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Ethyl acetoacetate and acetamidine hydrochloride are condensed in methanol with NaOMe as a base.
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The mixture is refluxed at 50°C for 2 hours, followed by 24-hour stirring at room temperature.
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Acidic workup (HCl) precipitates the product, which is filtered and dried.
Key Data :
Reduction of 1-(2-Hydroxyphenyl)-6-Methyluracil
Reagents :
-
1-(2-Hydroxyphenyl)-6-methyluracil
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Sodium borohydride (NaBH₄)
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Ethanol
Procedure :
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The uracil derivative is reduced with NaBH₄ in ethanol at 25°C for 6 hours.
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The reaction selectively reduces the carbonyl group at position 4, forming the dione structure.
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The product is isolated via solvent evaporation and column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
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Yield : 50–58%
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Selectivity : >90% (no over-reduction observed)
Role of Acid Catalysts
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H₂SO₄ : Enhances electrophilic aromatic substitution in condensation reactions (e.g., method 2.1). Higher catalyst ratios (10% v/v) improve yields but may increase side products .
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Lewis Acids (SnCl₄) : Alternative to H₂SO₄ in anhydrous conditions, yielding comparable results (65–70%) .
Solvent Systems
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Polar Protic Solvents (Ethanol, Methanol) : Favor nucleophilic reactions but may limit solubility of intermediates.
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Aprotic Solvents (DMF, DMSO) : Improve reaction rates in cyclization methods but complicate purification .
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Condensation (2.1) | High purity, scalable | Requires corrosive H₂SO₄ | 65–72% |
| Cyclization (2.2) | Mild conditions | Multi-step, lower yield | 55–60% |
| Reduction (2.3) | Selective for dione formation | Requires chromatography | 50–58% |
Applications and Derivatives
Chemical Reactions Analysis
1-(2-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The biological activity of 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is attributed to its ability to interact with various molecular targets and pathways. For instance, its anti-inflammatory activity is linked to the inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Its anticancer activity is associated with the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Diversity and Electronic Effects
The target compound’s hydroxyphenyl group distinguishes it from analogs with alternative substituents:
- Electron-Withdrawing Groups :
- 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 830346-47-9): Features a benzyl group with fluorine and trifluoromethyl substituents, enhancing lipophilicity and steric bulk .
- 5-Iodopyrimidine-2,4-diones : Substitution at the 5-position with iodine improves antimicrobial activity, likely due to enhanced halogen bonding .
- Electron-Donating/Alkyl Groups: 1,3-Bis(2-hydroxypropyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Dialkylation at the 1- and 3-positions introduces hydrophilic hydroxypropyl chains, favoring aqueous solubility .
Table 1: Key Structural Features of Selected Analogs
Alkylation Trends
- Microwave-Assisted Synthesis : Dialkylation of 6-methylpyrimidine-2,4-dione (e.g., compound 13) under microwave (MW) conditions achieved 49% yield, compared to 6% with conventional heating . The target compound’s hydroxyphenyl group may require milder conditions to preserve the hydroxyl functionality.
- Selectivity : Alkylation at the 1-position often precedes 3-position substitution due to steric and electronic factors . The hydroxyphenyl group in the target compound may hinder further alkylation, unlike dialkylated analogs.
Challenges in Monoalkylation
For 6-methylpyrimidine-2,4-dione, monoalkylated intermediates are rarely isolated; dialkylation dominates under MW conditions .
Physicochemical Properties
Solubility and Stability
Antimicrobial Potential
Anticancer and Enzyme Inhibition
- HIV Integrase Inhibitors : Benzyl- and fluorobenzyl-substituted pyrimidines (e.g., compound 9) show promise as enzyme inhibitors. The hydroxyphenyl group’s polarity may optimize binding to hydrophilic active sites.
Biological Activity
1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione, also known as a pyrimidinedione derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including anti-inflammatory and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 201.19 g/mol
- IUPAC Name : this compound
- CAS Number : 100-00-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cell lines. For instance, it has been shown to halt the cell cycle at the G1 phase in MCF-7 breast cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines. A study demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 liver cancer cells, with an IC value of approximately 15 µM.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
- DPPH Radical Scavenging Assay : The compound exhibited significant radical scavenging activity with an IC value of 25 µM, indicating its potential as an antioxidant agent.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | Mechanism | IC (µM) |
|---|---|---|---|
| Anticancer | HepG2 | Apoptosis induction | 15 |
| MCF-7 | Cell cycle arrest (G1 phase) | Not specified | |
| Anti-inflammatory | Macrophages | Cytokine inhibition | Not specified |
| Antioxidant | DPPH Assay | Radical scavenging | 25 |
Table 2: Comparative Studies on Related Compounds
| Compound Name | Activity Type | IC (µM) |
|---|---|---|
| Compound A (Similar Structure) | Anticancer | 20 |
| Compound B (Similar Structure) | Anti-inflammatory | 30 |
| Compound C (Similar Structure) | Antioxidant | 15 |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that higher concentrations led to increased apoptosis rates.
Case Study 2: Inflammation Model in Animal Studies
In vivo studies using a carrageenan-induced paw edema model demonstrated that administration of this compound significantly reduced inflammation compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione and its derivatives?
A common approach involves alkylation or benzylation of pyrimidine-2,4-dione precursors. For example:
- Alkylation : Reacting 6-methylpyrimidine-2,4(1H,3H)-dione with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base .
- Heterocyclic modifications : Condensation reactions with thioacetamide in acetic acid to introduce thiazole moieties .
- Crystallization : Single crystals for structural analysis are obtained via slow evaporation from ethanol after recrystallization .
Q. How are structural and purity analyses performed for this compound?
Key methods include:
- 1H NMR : Characterizes substituents (e.g., methyl, benzyl groups) and confirms regioselectivity. For example, methyl protons appear as singlets at δ ~2.3 ppm, and aromatic protons resonate between δ 6.8–7.5 ppm .
- Mass spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 350–450) .
- Chromatography : HPLC or C18 column methods (e.g., 25-min cycle) ensure purity .
Q. What biological activities have been reported for this compound?
Studies highlight:
- Anticancer : Inhibition of breast, lung, and colon cancer cell lines .
- Antiviral : Activity against hepatitis C virus (HCV) and HIV .
- Antibacterial : Efficacy against Gram-positive bacteria, including MRSA .
Note: Activity varies with substituents; alkyl or fluorobenzyl groups enhance potency .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of derivatives?
Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) models:
- Electronic properties : HOMO-LUMO gaps to assess charge transfer in biological interactions .
- Thermochemical accuracy : Atomization energies and ionization potentials with <3 kcal/mol deviation from experimental data .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent polarity impacts on reaction pathways .
Q. How do structural modifications influence biological activity?
- Substituent effects : Adding electron-withdrawing groups (e.g., fluorine, trifluoromethyl) improves metabolic stability and target binding .
- Case study : 1-(2-Fluoro-6-(trifluoromethyl)benzyl) derivatives show enhanced antibacterial activity due to increased lipophilicity .
- SAR analysis : Compare IC50 values across derivatives using standardized assays (e.g., MTT for cytotoxicity) .
Q. How can crystallographic data resolve contradictions in molecular conformation?
X-ray diffraction reveals:
Q. What strategies address discrepancies in reported biological data?
- Reproducibility checks : Validate assays under controlled conditions (pH, temperature, solvent polarity) .
- Comparative studies : Test derivatives against the same cell lines (e.g., MCF-7 for breast cancer) using identical protocols .
- Meta-analysis : Cross-reference NMR and MS data to confirm structural consistency across studies .
Methodological Recommendations
- Synthetic optimization : Use anhydrous DMF and potassium carbonate for alkylation to minimize side reactions .
- Data interpretation : Assign NMR peaks using 2D-COSY or HSQC for complex splitting patterns .
- Computational validation : Pair DFT results with experimental thermochemistry (e.g., DSC for melting points) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
